1,2,5-Tribromo-3-fluorobenzene
Overview
Description
1,2,5-Tribromo-3-fluorobenzene is an aromatic compound with the molecular formula C6H2Br3F It is characterized by the presence of three bromine atoms and one fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Tribromo-3-fluorobenzene can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives. One common method involves the bromination of 1,3,5-tribromobenzene followed by selective fluorination. The reaction conditions typically include the use of bromine and a suitable catalyst under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Tribromo-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are utilized.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different aromatic compounds .
Scientific Research Applications
1,2,5-Tribromo-3-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 1,2,5-tribromo-3-fluorobenzene involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The compound’s effects are mediated by its ability to participate in substitution, oxidation, and reduction reactions, which can alter the structure and function of target molecules .
Comparison with Similar Compounds
- 1,3,5-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,2,3-Tribromobenzene
- 1,2,5-Trifluorobenzene
Uniqueness: 1,2,5-Tribromo-3-fluorobenzene is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1,2,5-tribromo-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3F/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPASTFJJLHVUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369288 | |
Record name | 1,2,5-tribromo-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2839-37-4 | |
Record name | 1,2,5-Tribromo-3-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2839-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,5-tribromo-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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